molecular formula C15H18FN3O4 B3008512 Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1338689-92-1

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B3008512
CAS No.: 1338689-92-1
M. Wt: 323.324
InChI Key: BXIRICGFBOQKKP-UHFFFAOYSA-N
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Description

The compound tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate (CAS: 1338689-92-1) is a 1,2,4-oxadiazole derivative with a molecular weight of 297.31 g/mol and a purity of 95% . Its structure features a 1,2,4-oxadiazole core linked to a 3-fluoro-4-methoxyphenyl group and a tert-butyl carbamate-protected methylamine.

Properties

IUPAC Name

tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4/c1-15(2,3)22-14(20)17-8-12-18-13(19-23-12)9-5-6-11(21-4)10(16)7-9/h5-7H,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRICGFBOQKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C12H16FN3O3\text{C}_{12}\text{H}_{16}\text{F}\text{N}_3\text{O}_3

IUPAC Name: this compound
CAS Number: 1480520-42-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole with tert-butyl isocyanate. This process can be optimized to yield high purity and efficiency.

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. For instance, the oxadiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that similar oxadiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A431 cell lines, suggesting that structural modifications can enhance their activity .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µg/mL)Cell Line
Oxadiazole Derivative A1.61 ± 1.92Jurkat
Oxadiazole Derivative B1.98 ± 1.22A431
This compoundTBDTBD

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have demonstrated antimicrobial activity. The presence of methoxy and fluorine groups has been correlated with enhanced efficacy against various pathogens .

The proposed mechanism of action for oxadiazole derivatives involves interaction with DNA or specific enzymes involved in cell cycle regulation. This interaction leads to apoptosis in cancer cells and inhibition of microbial growth.

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole derivatives highlights several key factors influencing biological activity:

  • Fluorine Substitution: The introduction of fluorine at specific positions on the phenyl ring enhances lipophilicity and biological activity.
  • Methoxy Group: The presence of a methoxy group at the para position increases electron density on the aromatic ring, improving binding affinity to biological targets.

Study on Antitumor Effects

A recent study investigated a series of oxadiazole derivatives similar to this compound. It was found that modifications at the phenolic position significantly influenced cytotoxicity against breast cancer cells. The most active compound showed an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related carbamates. Compounds with similar structures exhibited MIC values as low as 6.25 µg/mL against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further research into their use as antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has been investigated for its potential as a therapeutic agent. The oxadiazole moiety is known for its biological activity, particularly in anticancer and antimicrobial applications.

Case Study: Anticancer Activity
Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. For example, a study demonstrated that similar oxadiazole derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction through caspase pathway activation and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications due to its ability to disrupt bacterial cell wall synthesis. A comparative study on various oxadiazole derivatives revealed their effectiveness against different bacterial strains, suggesting that this compound may possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureReference
AnticancerSimilar oxadiazole derivatives
AntimicrobialOxadiazole derivatives with bacterial efficacy
Mechanism of ActionInduction of apoptosis through caspase pathways

Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new pharmacological agents.

Case Study: Lead Compound Development
In drug discovery processes, this compound could serve as a lead structure for synthesizing analogs with improved efficacy and reduced toxicity profiles. The presence of the fluorine atom and methoxy group enhances its lipophilicity and biological activity, making it suitable for further modifications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Substituents on Oxadiazole Ring Molecular Weight (g/mol) Key Functional Groups Biological Relevance Reference
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate 3-fluoro-4-methoxyphenyl 297.31 Fluorine, methoxy, carbamate Potential antimicrobial/kinase target
tert-Butyl methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b) 4-phenoxyphenyl 374.15 Phenoxy, methyl carbamate Antimicrobial activity
tert-Butyl (S)-2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4w) 1-decylindole ~595.36* Indole, pyrrolidine, decyl chain Sphingosine kinase inhibition
tert-Butyl ((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (4a) 4-octylphenyl ~430.50* Octyl chain, carbamate Synthetic intermediate
4-(3-(4-(3-(2-Aminoethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15c) Aminophenol hydrochloride ~418.30* Aminoethyl, phenol, hydrochloride salt Enhanced solubility

*Molecular weights estimated based on structural data.

Key Structural Differences and Implications :

  • Electron-Withdrawing Groups: The fluorine atom in the target compound increases electronegativity, which may enhance binding to polar enzyme active sites compared to non-halogenated analogs (e.g., 19b with a phenoxyphenyl group) .
  • Carbamate Protection : Unlike 15c , which has a free amine (as a hydrochloride salt), the tert-butyl carbamate in the target compound provides stability during synthesis but requires deprotection for bioactivity .
Physicochemical Properties
  • Lipophilicity: The target compound’s logP is likely lower than that of indole-based derivatives (e.g., 5j with a dodecyl chain) but higher than phenolic analogs like 15c .
  • Solubility : The tert-butyl carbamate group reduces water solubility compared to ionic derivatives (e.g., 15c hydrochloride) .

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